molecular formula C26H17ClN4O2 B4728860 2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4728860
M. Wt: 452.9 g/mol
InChI Key: SWWICUKWBVMEQB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS: 327974-65-2) is a fused heterocyclic compound characterized by a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. Key structural features include:

  • A 2-[(4-chlorophenoxy)methyl] substituent at position 2.
  • Diphenyl groups at positions 8 and 8.
  • Molecular formula: C₃₀H₂₀ClN₄O₂ (calculated molecular weight: 503.96 g/mol) .

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN4O2/c27-19-11-13-20(14-12-19)32-15-21-29-25-23-22(17-7-3-1-4-8-17)24(18-9-5-2-6-10-18)33-26(23)28-16-31(25)30-21/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWICUKWBVMEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H17ClN4O\text{C}_{20}\text{H}_{17}\text{ClN}_4\text{O}

Triazolopyrimidines, including this compound, are known to interact with various biological targets. The mechanism of action often involves inhibition of key signaling pathways related to cell proliferation and survival. Specifically, this compound may suppress the ERK signaling pathway, leading to apoptosis in cancer cells.

Biological Activity Overview

The biological activities of This compound include:

  • Anticancer Activity : Significant antiproliferative effects have been reported against various cancer cell lines.
  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes cell apoptosis through modulation of apoptosis-related proteins.

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-73.91Inhibition of cell growth
HCT-1160.53Tubulin polymerization inhibition
T47D3.49Induction of apoptosis
A5496.05Cell cycle arrest

The compound exhibits varying degrees of potency across different cancer cell lines. For instance, it has an IC50 value of 0.53 µM against HCT-116 cells, indicating strong antiproliferative activity and potential as a therapeutic agent for colorectal cancer .

Case Studies

  • Study on MGC-803 Cells : A study demonstrated that the compound effectively inhibited the growth of MGC-803 gastric cancer cells by inducing apoptosis and causing G2/M phase arrest. The results suggest that it could be a valuable candidate for further development as an anticancer drug .
  • Triazolopyrimidine Complexes : Research on copper(II) complexes derived from triazolopyrimidines showed enhanced biological activity against murine melanoma B16 cells while exhibiting low toxicity towards normal cells . This indicates the potential for developing metal-based therapeutics using this compound.

Additional Biological Activities

Beyond anticancer effects, triazolopyrimidines have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against both planktonic cells and biofilms.
  • Neuroprotective Effects : There is emerging evidence suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following analogues share the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
2-(4-Methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 4-Methylphenyl (2); Diphenyl (8,9) C₂₆H₁₈N₄O 402.45 Not reported Synthetic intermediate
2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol 1-Naphthol (2); Diphenyl (8,9) C₂₉H₁₈N₄O₂ 454.48 Not reported Fluorescence properties (potential probe)
2-(2-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 2-Chlorophenyl (2); Bis(4-methoxyphenyl) (8,9) C₂₇H₁₉ClN₄O₃ 482.92 >300 High thermal stability
Key Observations:
  • Thermal Stability : Analogues with bulkier substituents (e.g., bis(4-methoxyphenyl)) exhibit higher melting points (>300°C), suggesting enhanced crystalline stability .

Analogues with Heterocyclic Core Variations

Compounds with related pyrimidine-triazole fused cores but differing in heteroatom arrangement or ring systems:

Compound Name Core Structure Key Modifications Biological Activity References
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine p-Tolyl at position 7 Adenosine A3 receptor antagonism (Ki < 50 nM)
14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Benzochromeno-triazolo-pyrimidine Chromene ring fusion Antimicrobial (MIC: 8–16 µg/mL)
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Thieno-triazolo-pyrimidine Thiophene ring fusion; Methyl groups (8,9) Not reported
Key Observations:
  • Core Flexibility: Replacement of the furo ring with thieno or pyrazolo rings alters electronic properties, affecting receptor binding (e.g., adenosine A3 antagonism in pyrazolo derivatives) .
  • Antimicrobial Activity: Chromene-fused analogues (e.g., 14H-benzo[h]chromeno derivatives) exhibit potent antimicrobial activity, suggesting that ring fusion patterns significantly influence bioactivity .
Key Observations:
  • Yield Variability : Yields for triazolo-pyrimidine derivatives range from 40–87%, depending on substituent complexity and reaction conditions .
  • Catalytic Influence : Piperidine or DMF is often used to accelerate cyclization, as seen in chromene-fused analogues .

Antimicrobial Activity

  • Chromene-Fused Analogues: 14H-Benzo[h]chromeno[3,2-e]triazolo-pyrimidines inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
  • Thieno-Triazolo-Pyrimidines: Derivatives with cyanovinyl substituents (e.g., compound 17b) show moderate antifungal activity .

SAR Note: Electron-withdrawing groups (e.g., -Cl, -CN) enhance antimicrobial potency by increasing electrophilicity and membrane interaction .

Receptor Antagonism

  • Pyrazolo-Triazolo-Pyrimidines: SCH 442416 (5-amino-7-[3-(4-methoxyphenyl)propyl]-2-furyl derivative) exhibits A3 adenosine receptor antagonism (Ki: 0.3 nM) with >1000-fold selectivity over A1/A2A receptors .
  • Trifluoromethyl-Substituted Analogues : 2-(3-Fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido-triazolo-pyrimidines show high A3 affinity (Ki: 8.1 nM) .

SAR Note: Bulky aromatic substituents (e.g., diphenyl, naphthol) at positions 8 and 9 may sterically hinder receptor binding, reducing potency compared to smaller alkyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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